4,4'-(Ethyne-1,2-diyl)dibenzaldehyde, also known as 4,4'-(1,2-Ethynediyl)dibenzaldehyde, is an organic compound with the molecular formula C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol. This compound features two aldehyde functional groups attached to a central ethyne (acetylene) linkage between two phenyl rings. It is classified as a diphenylacetylene derivative and is notable for its applications in the synthesis of covalent organic frameworks (COFs), fluorescent dyes, and as a ligand in various
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde exhibits significant reactivity due to its aldehyde groups. Key reactions include:
While specific biological activity data on 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde is limited, its derivatives and related compounds have been studied for various biological applications. For instance, COFs synthesized using this compound can be utilized for enzyme immobilization and biocatalysis, enhancing the efficiency of reactions involving racemic secondary alcohols .
The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde typically involves the following steps:
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde has several notable applications:
Research indicates that 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde interacts effectively with various substrates in catalytic processes. Studies have demonstrated its ability to immobilize enzymes like lipase PS within COFs, achieving significant conversion rates in asymmetric synthesis reactions . Additionally, it has been explored for photocatalytic applications involving hydrogen peroxide production under visible light irradiation .
Several compounds share structural similarities with 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde. Below is a comparison highlighting their uniqueness: